3-(2-Methylpropenyl)-benzylamine
Description
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
[3-(2-methylprop-1-enyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-7H,8,12H2,1-2H3 |
InChI Key |
QOCQZRVZJUXMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC(=C1)CN)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Antifungal Activity
- Halogen-substituted benzylamines (e.g., 3- and 4-benzyloxybenzaldehyde derivatives) demonstrated potent antifungal activity against Yarrowia lipolytica and pathogenic Candida species. The presence of halogen atoms (Cl, Br) or electron-withdrawing groups (NO₂) enhanced activity due to increased electrophilicity .
- Comparison : The 2-methylpropenyl group, being an electron-donating allyl substituent, may reduce antifungal efficacy compared to halogenated analogs.
Cytotoxic Activity
- Aniline derivatives (e.g., compounds with –F, –NO₂, –Br substituents) showed higher cytotoxicity than benzylamine derivatives. For example, fluorinated anilines exhibited superior activity due to high electronegativity, while benzylamines with similar substituents (e.g., 3d, 4d) showed reduced potency .
- Comparison : The allyl group in 3-(2-Methylpropenyl)-benzylamine may further diminish cytotoxic activity compared to electron-deficient aniline analogs.
Receptor Binding Affinity
- In adenosine A₂A receptor antagonists, benzylamine derivatives with trifluoromethyl (CF₃) substituents exhibited the highest binding affinity (CF₃ > di-F > Me > F > H). Pyridyl or phenyl groups on the benzylamine ring also modulated activity .
- Comparison : The 2-methylpropenyl group, a bulky substituent, may sterically hinder receptor interactions, reducing affinity compared to smaller, electron-withdrawing groups.
Physicochemical Properties
Physicochemical parameters influence solubility, stability, and bioavailability. Selected data from analogs:
*LogP values estimated using analogous structures.
Pharmacological Potential
- Enzyme Inhibition : Benzylamine-sulfonamide hybrids (e.g., 4a–4u) showed inhibitory activity against carbonic anhydrase and acetylcholinesterase, relevant for Alzheimer’s disease treatment .
Preparation Methods
Reductive Amination of 3-(2-Methylpropenyl)-benzaldehyde
Procedure :
-
Iminization : React 3-(2-methylpropenyl)-benzaldehyde with ammonia or primary amines in a polar solvent (e.g., methanol) to form the corresponding imine.
-
Hydrogenation : Catalytically hydrogenate the imine using H₂ and a palladium-based catalyst (e.g., Pd/C) under mild conditions (20–30°C, 1–3 bar H₂) .
Key Data :
Advantages : High selectivity, minimal side products.
Limitations : Requires handling of gaseous H₂ and specialized equipment.
Alkylation of Benzylamine with 2-Methylpropenyl Halides
Procedure :
-
Nucleophilic Substitution : React benzylamine with 2-methylpropenyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in THF or DMF at 60–80°C .
-
Purification : Isolate the product via vacuum distillation or column chromatography.
Key Data :
Advantages : Simple setup, commercially available reagents.
Limitations : Competing over-alkylation may reduce yield.
Cross-Coupling via Buchwald-Hartwig Amination
Procedure :
-
Coupling Reaction : Use a palladium catalyst (e.g., Pd(OAc)₂) with a ligand (XPhos) to couple 3-bromo-(2-methylpropenyl)benzene with ammonia or amines .
-
Optimization : Conduct under inert atmosphere (N₂) in toluene at 100–110°C.
Key Data :
Advantages : Tolerance for diverse substrates.
Limitations : High catalyst loading increases cost.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Key Challenges |
|---|---|---|---|---|
| Reductive Amination | 75–90 | Moderate | High | H₂ handling |
| Alkylation | 60–75 | Low | Moderate | Over-alkylation |
| Cross-Coupling | 65–80 | High | Low | Catalyst cost |
Insights :
-
Reductive amination is optimal for industrial-scale synthesis due to high yields and scalability .
-
Cross-coupling is reserved for complex substrates requiring precise regioselectivity .
Recent Advancements
-
Photocatalytic Methods : A 2023 study demonstrated visible-light-driven amination of 3-(2-methylpropenyl)-benzyl halides using organic photocatalysts (e.g., Eosin Y), achieving 70–85% yields under ambient conditions .
-
Enzymatic Synthesis : Lipase-mediated transamination of 3-(2-methylpropenyl)-benzaldehyde with methylbenzylamine showed 55–65% enantiomeric excess, though yields remain low (30–45%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
